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Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol: Properties, Synthesis, and
Analytical Characterization

Introduction

(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of
modern medicinal chemistry and organic synthesis. The pyrazine core, a nitrogen-containing
aromatic ring, is a privileged scaffold found in numerous biologically active compounds. The
strategic placement of a chloro-substituent and a hydroxymethyl group provides versatile
handles for synthetic elaboration, making this molecule a valuable intermediate in the
development of novel pharmaceutical agents.[1][2] The presence of chlorine, in particular, can
significantly influence a molecule's pharmacokinetic and pharmacodynamic properties,
including metabolic stability, membrane permeability, and binding affinity.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. Authored from the perspective of a Senior Application Scientist, it
provides not only procedural details but also the underlying scientific rationale for the synthesis
and characterization of (5-Chloropyrazin-2-yl)methanol. We will delve into its nomenclature,
physicochemical properties, a detailed and validated synthesis protocol, and robust analytical
methods for identity and purity confirmation.

Nomenclature and Chemical Identifiers
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Precise identification of a chemical entity is fundamental for scientific communication and
regulatory compliance. (5-Chloropyrazin-2-yl)methanol is known by several names and is
cataloged in numerous chemical databases. The following table consolidates its key identifiers.

[11[5][6]

Identifier Type Value

IUPAC Name (5-chloropyrazin-2-yl)methanol[5]
CAS Number 72788-94-4[1][5]

Molecular Formula CsHsCIN20O[5][7]

2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-

Synonyms 2-pyrazinemethanol, 2-Hydroxymethyl-5-
chloropyrazine[5][6]

inChi InChl=1S/C5H5CIN20/c6-5-2-7-4(3-9)1-8-5/h1-
2,9H,3H2[5]

InChiKey YUTQYZGRAJOIIV-UHFFFAOYSA-N[1][5]

SMILES C1=C(N=CC(=N1)CI)COI5]

EC Number 958-699-1[5]

PubChem CID 23462054[5]

DSSTox Substance 1D DTXSID50634379[1][5]

Physicochemical Properties

The physical and chemical properties of (5-Chloropyrazin-2-yl)methanol dictate its behavior
in reactions, formulations, and biological systems. These properties are summarized below.
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Property Value Source
Molecular Weight 144.56 g/mol [1][5]
Appearance Off-white to light yellow solid [8]
Melting Point 62-63 °C [1][8]
Boiling Point 2057 " at 760 mmHg [1te)
(Predicted/Estimated)

Density 1.422 g/cm3 (Predicted) [1][8]
Flash Point 108.5 °C (Estimated) [1112]
pKa 12.39 (Predicted) [8]
XLogP3 -0.2 [1]

The negative XLogP3 value suggests that the compound is relatively hydrophilic, a
characteristic influenced by the polar hydroxymethyl group and the nitrogen atoms in the
pyrazine ring, which can engage in hydrogen bonding. This property is crucial for its solubility in
various solvent systems used during synthesis and purification.

Synthesis Protocol and Mechanistic Insights

The synthesis of (5-Chloropyrazin-2-yl)methanol is efficiently achieved via the reduction of its
corresponding carboxylic acid ester, methyl 5-chloropyrazine-2-carboxylate. This two-step
approach, starting from 5-chloropyrazine-2-carboxylic acid, is a common and reliable route.

Step 1: Esterification of 5-Chloropyrazine-2-carboxylic
Acid

Causality: The initial carboxylic acid is a poor substrate for direct reduction to the alcohol in the
presence of many common reducing agents without side reactions. Conversion to the methyl
ester provides a more reactive and selective intermediate for the subsequent reduction step.
While classic Fischer esterification is an option, the use of trimethylsilyl diazomethane

(TMSCHN?2) offers a rapid, high-yielding methylation under mild conditions, avoiding harsh
acids and high temperatures that could degrade the pyrazine ring.[8]
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Protocol:

o Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and
methanol (1:1 v/v).

e Slowly add a 2M solution of trimethylsilyl diazomethane in ether (2.0 eq) to the solution.
Note: Intense gas evolution (N2) is observed. This reaction should be performed in a well-
ventilated fume hood.

« Stir the reaction mixture at room temperature for 30-60 minutes.

» Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting
material.

e Once complete, concentrate the reaction mixture under reduced pressure to yield methyl 5-
chloropyrazine-2-carboxylate as a solid, which can often be used in the next step without
further purification.[8]

Step 2: Reduction of Methyl 5-Chloropyrazine-2-
carboxylate to (5-Chloropyrazin-2-yl)methanol

Causality: Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent. It is a
powerful yet selective hydride donor that efficiently reduces esters to primary alcohols at low
temperatures.[8] Performing the reaction at 0 °C controls the reactivity of DIBAL-H, preventing
over-reduction or other side reactions. The quench step with methanol is critical to neutralize
any excess, highly reactive DIBAL-H before introducing aqueous solutions, which would react
violently. The subsequent addition of a saturated Rochelle's salt (potassium sodium tartrate)
solution is a standard workup procedure for DIBAL-H reductions; the tartrate chelates the
aluminum salts, preventing the formation of gelatinous precipitates and facilitating a clean
separation of the organic and aqueous layers.

Protocol:

o Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise,
maintaining the internal temperature at 0 °C.

Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC or LC-MS.

After completion, quench the reaction by the slow, careful addition of methanol.

Add a saturated aqueous solution of potassium sodium tartrate and allow the mixture to
warm to room temperature. Stir vigorously until the layers become clear.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic phases, dry over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure to yield the crude (5-Chloropyrazin-2-yl)methanol.[8]

Purify the crude product via column chromatography on silica gel or recrystallization as
needed to achieve the desired purity (>98%).

5-Chloropyrazine-
2-carboxylic Acid

Step 1: Esterification
Reagents: TMSCHNz, Ether/MeOH

Methyl 5-Chloropyrazine-
2-carboxylate

Step 2: Reduction
Reagents: DIBAL-H, THF
Workup: Rochelle's Salt

(5-Chloropyrazin-2-yl)methanol
(Final Product)

Click to download full resolution via product page
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Caption: Synthesis workflow for (5-Chloropyrazin-2-yl)methanol.

Analytical Characterization

To ensure the synthesized material meets the required standards of identity, purity, and quality,
a panel of analytical techniques must be employed. Each method provides orthogonal
information, creating a self-validating system for characterization.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic
compounds. A reverse-phase method (using a nonpolar stationary phase like C18 and a polar
mobile phase) is ideal for separating (5-Chloropyrazin-2-yl)methanol from nonpolar impurities
and any remaining polar starting materials. UV detection is suitable due to the aromatic nature
of the pyrazine ring.

Protocol:

e Instrumentation: HPLC system with a UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
o Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

o Mobile Phase B: Acetonitrile with 0.1% TFA.

o Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to
initial conditions.

e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.

o Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water
and acetonitrile.
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e Analysis: Inject 10 pL and integrate the peak areas. Purity is calculated as the percentage of
the main peak area relative to the total area of all peaks.

Sample Preparation

Dissolve Sample
(1 mg/mL in 50:50 H20O/ACN)

4 HPLC Analysis A

Inject 10 pL onto C18 Column

'

Gradient Elution
(Water/ACN with 0.1% TFA)

l

UV Detection at 254 nm

N

4 Data Prgcessing

Integrate Chromatogram

l

Calculate Area % for Purity
o ~/

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Identity and Structural Confirmation by GC-MS and NMR
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Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of
information: the retention time (a characteristic property) and the mass spectrum. The
molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a
structural fingerprint.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides
definitive structural elucidation by mapping the carbon-hydrogen framework.

GC-MS Protocol:

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron
lonization (EI) source.

e Column: 30 m x 0.25 mm ID, 0.25 um film thickness, 5% phenyl-methylpolysiloxane capillary
column.[10]

e Carrier Gas: Helium at a constant flow of 1 mL/min.

e Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at
20°C/min, and hold for 5 minutes.

e MS Analysis: Scan from m/z 40 to 400.

» Expected Result: A primary peak at a specific retention time with a mass spectrum showing a
molecular ion [M]* at m/z 144 and a characteristic M+2 isotope pattern for a
monochlorinated compound.

1H NMR Spectroscopy:
e Solvent: Deuterated chloroform (CDCIs) or Dimethyl sulfoxide (DMSO-de).

o Expected Signals: Protons on the pyrazine ring will appear in the aromatic region (typically 6
8.0-9.0 ppm), the methylene protons (-CH20H) will appear as a singlet or doublet
(depending on coupling to the hydroxyl proton) around 6 4.5-5.0 ppm, and the hydroxyl
proton (-OH) will be a broad singlet whose position is concentration-dependent.

Applications in Research and Drug Discovery

(5-Chloropyrazin-2-yl)methanol is not typically an end-product but rather a versatile
intermediate. Its value lies in the synthetic possibilities offered by its functional groups:
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e Hydroxymethyl Group (-CH20H): This primary alcohol can be easily oxidized to an aldehyde
or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for
nucleophilic substitution reactions. This allows for the extension of side chains or the
introduction of other functional groups.

e Chloro Group (-CI): The chlorine atom on the electron-deficient pyrazine ring is susceptible to
nucleophilic aromatic substitution (S~Ar). This allows for the introduction of various nitrogen,
oxygen, or sulfur nucleophiles, enabling the construction of diverse compound libraries for
screening.

e Pyrazine Ring: The nitrogen atoms can be quaternized or can influence the electronic
properties of the molecule, which is critical for receptor binding and modulating pKa.

The combination of these features makes (5-Chloropyrazin-2-yl)methanol a valuable starting
material for synthesizing complex molecules targeting a wide range of diseases. The
prevalence of chlorinated compounds among FDA-approved drugs underscores the strategic
importance of intermediates like this in modern pharmaceutical development.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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